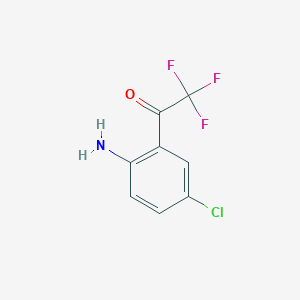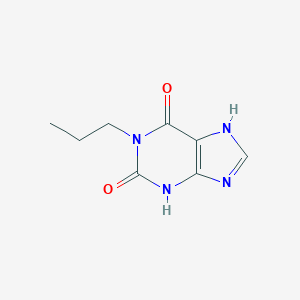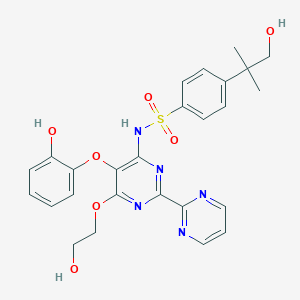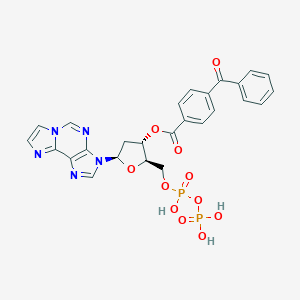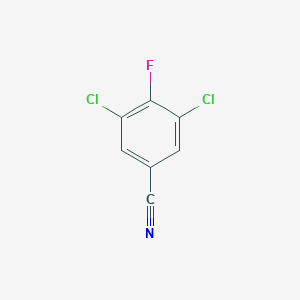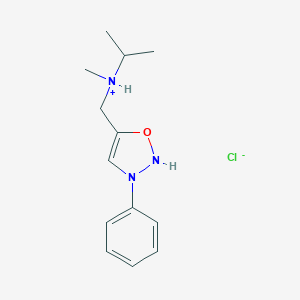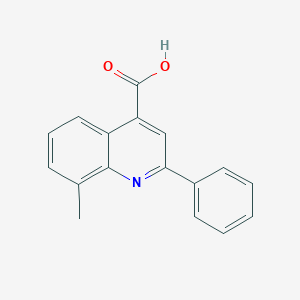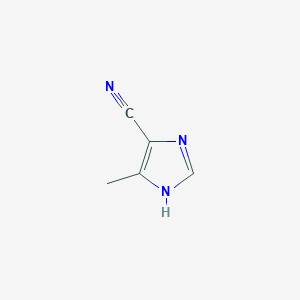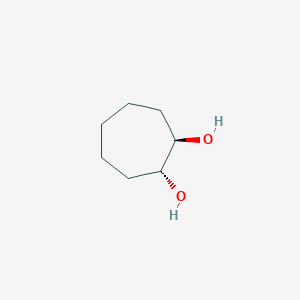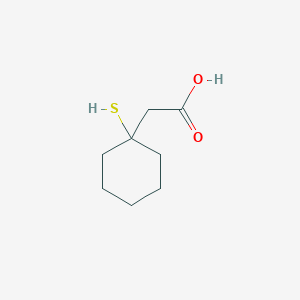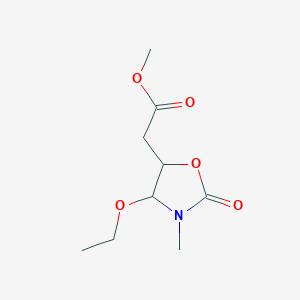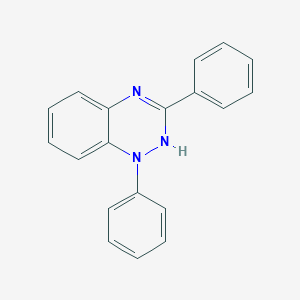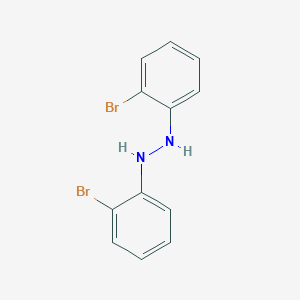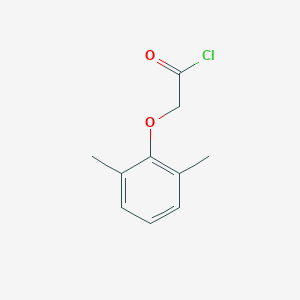
(2,6-二甲基苯氧基)乙酰氯
描述
Synthesis Analysis
- The synthesis of compounds related to (2,6-Dimethylphenoxy)acetyl Chloride, such as tris(dimethylamino)sulfonium dichlorotriorganostannates and bis(2,6-dimethylphenoxy)triorganostannates, involves reactions with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide in acetonitrile. These reactions form pentacoordinate stannate complexes (Suzuki, Son, Noyori, & Masuda, 1990).
Molecular Structure Analysis
- The molecular structures of related compounds are characterized using various techniques such as NMR, far-infrared spectroscopy, Mossbauer measurements, and X-ray crystallography. These methods reveal the hypervalent nature and trigonal-bipyramidal structures of the Sn(IV) species (Suzuki et al., 1990).
Chemical Reactions and Properties
- In related research, ZnO and ZnO–acetyl chloride catalysts have been used to synthesize various compounds, demonstrating the versatility of acetyl chloride in chemical synthesis (Maghsoodlou et al., 2010).
Physical Properties Analysis
- The physical properties of similar compounds, such as 2,6-Dimethylphenylammonium chloride, are studied using X-ray structures at different temperatures. These studies provide insights into the physical characteristics of such compounds (Linden, James, & Liesegang, 1995).
Chemical Properties Analysis
- The chemical properties of (2,6-Dimethylphenoxy)acetyl Chloride and related compounds can be inferred from studies on the synthesis, crystal and molecular structures of derivatives. These studies often involve spectroscopic techniques and reveal information about the bonding and interactions within the molecules (Jebas et al., 2013).
科学研究应用
氨基烷基和氨基(芳基)甲基膦酸衍生物的合成:它是这种合成的通用试剂,有助于生成具有 P-N 键的膦肽 (袁、陈和王,1991).
抗惊厥活性:外消旋反式-2-(2,6-二甲基苯氧基)-N-(2-羟基环己基)乙酰胺是一种衍生物,能有效减少癫痫发作并提高癫痫发作阈值,主要是通过抑制电压门控钠离子电流和增强 GABA 的作用 (Pękala 等,2011).
环加成物的合成:与该化合物相关的 2,6-二甲氧基蒽的乙酰基和 1-乙酰基-5-巴豆酰基衍生物被用作各种环加成物的起始材料 (Cameron、Kingston 和 Schütz,1967).
聚氧乙烯乙二醇单烷基醚的降解:在三氯化铁存在下使用它会导致生成 2-氯乙酸乙酯、未鉴定的树脂和 2,6-二甲基-吡喃 (Szymanowski 等,1989).
潜在的杀虫剂:4-氯-3,5-二甲基苯氧基乙酰胺的 N-衍生物显示出作为杀虫剂的潜力,X 射线粉末衍射数据揭示了它们的化学结构和进一步发展的潜力 (Olszewska、Tarasiuk 和 Pikus,2011).
分析尿液中的 1-(2,6-二甲基苯氧基)-2-氨基丙烷:一种用于这种分析的方法在临床试验中提供了潜在的应用 (Szinai 等,1973).
抗惊厥药物的对映体分离:已经开发出一种用于分离一些新型抗惊厥药物的 2,6-二甲基苯氧基乙酰衍生物对映体的 LC/ESI-MS 分离方法 (Walczak、Pękala、Waszkielewicz 和 Marona,2014).
合成具有高抗氧化能力的二聚体:结构相似的 2,6-二甲氧基苯酚的漆酶介导氧化产生了二聚体,其抗氧化能力高于起始底物 (Adelakun 等,2012).
碳碳键形成的催化剂:参与合成 2,6-双(2-恶唑啉基)苯基铂(II) NCN 钳形配合物,它们是碳碳键形成的催化剂 (Fossey 和 Richards,2004).
铝化合物的结构研究:2,6-二甲基苯氧基-铝化合物的结构研究表明,在室温和苯溶液中存在顺式和反式异构体的混合物 (Pasynkiewicz、Starowieyski 和 Skowronska-Ptasinska,1973).
安全和危害
属性
IUPAC Name |
2-(2,6-dimethylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBBJCWGZMHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylphenoxy)acetyl Chloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)
